4-Hydroxy-7-methylthioindan-1-one
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Overview
Description
4-Hydroxy-7-methylthioindan-1-one is a chemical compound belonging to the indanone family Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methylthioindan-1-one can be achieved through several methods. One common approach involves the use of 6-methylcoumarin as a starting material. The synthetic route includes methylative lactone ring opening, catalytic hydrogenation, and subsequent cyclization . Another method involves the catalytic hydrogenation of 6-methylcoumarin followed by fusion with anhydrous aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methylthioindan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydroxyindanone derivatives.
Substitution: It can undergo substitution reactions, particularly at the methylthio group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indanone derivatives .
Scientific Research Applications
4-Hydroxy-7-methylthioindan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methylthioindan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyindan-1-one: This compound is structurally similar but lacks the methylthio group.
7-Methyl-1-indanone: Another related compound, which differs by the absence of the hydroxy group.
Uniqueness
4-Hydroxy-7-methylthioindan-1-one stands out due to the presence of both the methylthio and hydroxy groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10O2S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4-hydroxy-7-methylsulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2S/c1-13-9-5-4-7(11)6-2-3-8(12)10(6)9/h4-5,11H,2-3H2,1H3 |
InChI Key |
RCJMVUBBHXPFGK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C(=C(C=C1)O)CCC2=O |
Origin of Product |
United States |
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